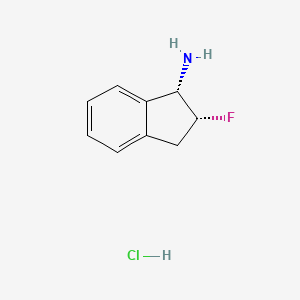![molecular formula C11H17F3N2O3 B1450175 3,9-Diazaspiro[5.5]undecan-2-on 2,2,2-Trifluoracetaat CAS No. 1914148-54-1](/img/structure/B1450175.png)
3,9-Diazaspiro[5.5]undecan-2-on 2,2,2-Trifluoracetaat
Übersicht
Beschreibung
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides the compound with distinct chemical properties, making it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Wirkmechanismus
Target of Action
The primary target of 3,9-Diazaspiro[5Similar compounds such as 1,4,9-triazaspiro[55]undecan-2-one derivatives have been reported to be potent and selective inhibitors of METTL3 , a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The exact mode of action of 3,9-Diazaspiro[5It’s worth noting that similar compounds have been reported to interact with their targets in a competitive manner .
Biochemical Pathways
The specific biochemical pathways affected by 3,9-Diazaspiro[5Related compounds have been associated with the regulation of n6-methyladenosine (m6a), a frequent rna modification . Abnormal levels of m6A have been correlated with certain cancers, such as acute myeloid leukemia (AML) and lymphomas, among others .
Pharmacokinetics
The pharmacokinetic properties of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate indicate high gastrointestinal absorption and it is a P-gp substrate . The compound has a Log Po/w (iLOGP) of 1.49, indicating its lipophilicity .
Result of Action
The molecular and cellular effects of 3,9-Diazaspiro[5Similar compounds have been reported to reduce the m6a/a level of polyadenylated rna in certain cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,9-Diazaspiro[5It’s worth noting that similar compounds have shown mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .
Biochemische Analyse
Biochemical Properties
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . These interactions are crucial for the regulation of gene expression, RNA stability, and other cellular processes.
Cellular Effects
The effects of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the m6A/A level of polyadenylated RNA in acute myeloid leukemia and prostate cancer cell lines . This modulation can lead to changes in cell proliferation, migration, and inflammatory responses.
Molecular Mechanism
At the molecular level, 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the METTL3 enzyme, thereby reducing the methylation of RNA and altering the expression of genes involved in various cellular processes . This inhibition is achieved through specific binding interactions with the active site of the enzyme, leading to a decrease in its catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of RNA methylation and subsequent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits RNA methylation without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is involved in several metabolic pathways, including those related to RNA methylation and gene expression regulation. It interacts with enzymes such as METTL3 and METTL14, which are key players in the m6A RNA modification pathway . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding partners.
Subcellular Localization
The subcellular localization of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with RNA and RNA-modifying enzymes . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic conditions to form the spirocyclic core. The trifluoroacetate group is then introduced through a reaction with trifluoroacetic anhydride or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
3,9-Diazaspiro[5.5]undecan-2-one: The parent compound without the trifluoroacetate group.
Uniqueness
3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPHVIAXUMVJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)





![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)


![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)

![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
